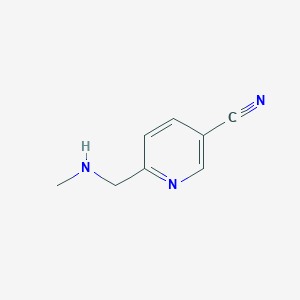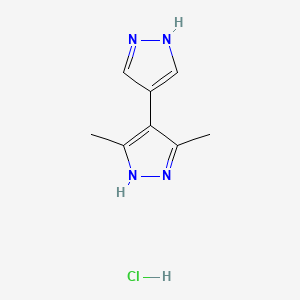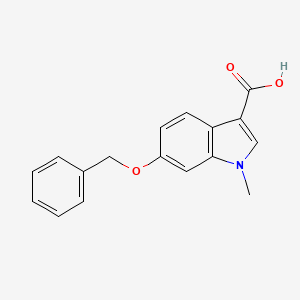
6-((Methylamino)methyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Methylamino)methyl)nicotinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of nicotinonitrile, characterized by the presence of a methylamino group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylamino)methyl)nicotinonitrile typically involves the reaction of nicotinonitrile with methylamine under controlled conditions. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro compounds followed by methylation. This method is attractive due to its straightforward approach and the availability of inexpensive raw materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive N-methylation processes, utilizing catalytic systems and methylating agents such as methyl halides, methanol, or dimethyl carbonate. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-((Methylamino)methyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-((Methylamino)methyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 6-((Methylamino)methyl)nicotinonitrile involves its interaction with molecular targets and pathways. The nitrile group is known to enhance binding affinity to targets, improve pharmacokinetic profiles, and reduce drug resistance. These properties make it a valuable compound in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
6-(Methylamino)nicotinonitrile: A closely related compound with similar chemical properties.
6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives have different substituents but share the nicotinonitrile core structure.
Uniqueness
6-((Methylamino)methyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
6-(methylaminomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-6-8-3-2-7(4-9)5-11-8/h2-3,5,10H,6H2,1H3 |
Clave InChI |
LCHXYMGAVMKCLZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)




